4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione
Overview
Description
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione is a useful research compound. Its molecular formula is C15H7F13O2 and its molecular weight is 466.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications
Fluorinated β-Diketonates in Material Science
- Synthesis and Photophysical Properties of Europium Complexes: Research demonstrates the synthesis of new tris(β-diketonate)europium(III) complexes using a novel β-diketone ligand, showcasing their potential in creating materials with desired photophysical properties (Ambili Raj, Biju, & Reddy, 2008). These complexes are characterized by their luminescence and the ability to form dimensional networks through hydrogen bonds, indicating their applicability in luminescent materials.
Organic Chemistry and Catalysis
- Facile Synthesis of Fluorine-Substituted Polylactides: A study focuses on the synthesis of 3-trifluoromethyl-6-methyl-1,4-dioxane-2,5-dione and its polymerization to create polylactides with trifluoromethyl and methyl groups. These materials show significant promise due to their low dielectric constant and high optical transparency, suggesting applications in electronic materials (Chang-Uk Lee, Khalifehzadeh, Ratner, & Boydston, 2018).
Photophysical and Electrochemical Studies
- High Luminescent Europium Complexes with Fluorinated Ligands: Research into europium complexes with fluorinated β-diketonate ligands reveals their high luminescence efficiency. These complexes, characterized by their intense red emissions and high quantum yields, have potential applications in optoelectronics and display technologies (Jiangbo Yu, Deng, Sun, Li, & Zhang, 2011).
Applications in Organic Solar Cells
- Efficient Tricarboxyterpyridyl (β-diketonato) Ruthenium(II) Sensitizers: A study on the synthesis and characterization of new ruthenium(II) sensitizers for dye-sensitized solar cells reveals that these materials exhibit significant improvements in light absorption and electrochemical properties. This research underscores the importance of fluorinated ligands in enhancing the performance of photovoltaic devices (A. Islam, Chowdhury, Chiba, Komiya, Fuke, Ikeda, Nozaki, & Han, 2006).
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnonane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F13O2/c16-10(17,9(30)6-8(29)7-4-2-1-3-5-7)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSBONQIRUMUCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F13O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382161 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99338-16-6 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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